molecular formula C9H5NO3S B13993080 2-Phenoxy-1,3-thiazole-4,5-dione CAS No. 13559-72-3

2-Phenoxy-1,3-thiazole-4,5-dione

Cat. No.: B13993080
CAS No.: 13559-72-3
M. Wt: 207.21 g/mol
InChI Key: URDJESGXEAGWDY-UHFFFAOYSA-N
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Description

2-Phenoxy-1,3-thiazole-4,5-dione is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1,3-thiazole-4,5-dione typically involves the reaction of phenol with thiazole-4,5-dione under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1,3-thiazole-4,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenoxy-1,3-thiazole-4,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-1,3-thiazole-4,5-dione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

CAS No.

13559-72-3

Molecular Formula

C9H5NO3S

Molecular Weight

207.21 g/mol

IUPAC Name

2-phenoxy-1,3-thiazole-4,5-dione

InChI

InChI=1S/C9H5NO3S/c11-7-8(12)14-9(10-7)13-6-4-2-1-3-5-6/h1-5H

InChI Key

URDJESGXEAGWDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=O)C(=O)S2

Origin of Product

United States

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